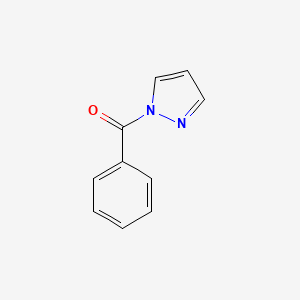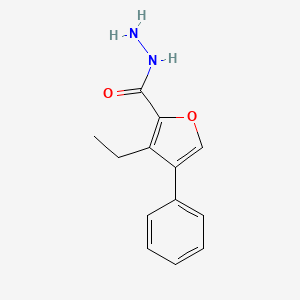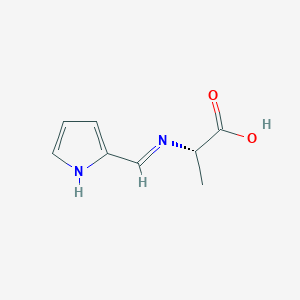![molecular formula C13H14Cl2CuN4 B12873795 Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)
Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- is a coordination compound that features copper as the central metal ion coordinated with two chloride ions and a ligand composed of 2,2-(2-imidazolidinylidene)bis[pyridine]
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- typically involves the reaction of copper(II) chloride with the ligand 2,2-(2-imidazolidinylidene)bis[pyridine] in an appropriate solvent. The reaction is usually carried out under ambient conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include ambient temperature and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from reactions involving Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may produce new coordination compounds with different ligands .
Scientific Research Applications
Chemistry
In chemistry, Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- is used as a catalyst in various organic transformations. Its ability to facilitate reactions such as cross-coupling and oxidation makes it valuable in synthetic chemistry .
Biology and Medicine
The compound has shown potential in biological and medicinal applications, particularly in the development of antitumor agents. Studies have demonstrated its cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Industry
In industrial applications, Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- can be used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency and selectivity of various chemical processes .
Mechanism of Action
The mechanism by which Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- exerts its effects involves the coordination of the copper center with target molecules. This coordination can activate or stabilize reactive intermediates, facilitating various chemical transformations. In biological systems, the compound may interact with cellular components, leading to cytotoxic effects through mechanisms such as DNA binding or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine: These compounds also feature copper coordinated with nitrogen-containing ligands and exhibit similar catalytic and biological activities.
Copper(II) complexes with 1,10-phenanthroline: These complexes are known for their antitumor properties and are structurally similar to Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-.
Uniqueness
Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and selectivity in various applications, making it a valuable addition to the family of copper coordination compounds .
Properties
Molecular Formula |
C13H14Cl2CuN4 |
|---|---|
Molecular Weight |
360.7 g/mol |
IUPAC Name |
dichlorocopper;2-(2-pyridin-2-ylimidazolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H14N4.2ClH.Cu/c1-3-7-14-11(5-1)13(16-9-10-17-13)12-6-2-4-8-15-12;;;/h1-8,16-17H,9-10H2;2*1H;/q;;;+2/p-2 |
InChI Key |
RFDKHEOUDFNKLC-UHFFFAOYSA-L |
Canonical SMILES |
C1CNC(N1)(C2=CC=CC=N2)C3=CC=CC=N3.Cl[Cu]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


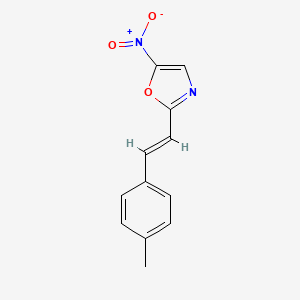
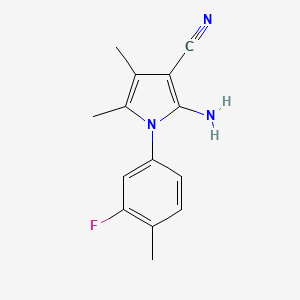
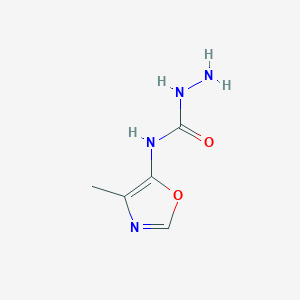
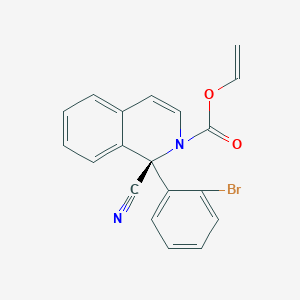

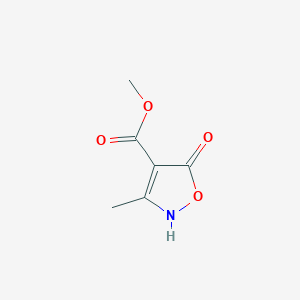

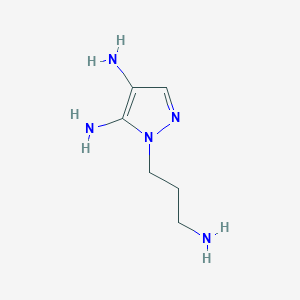
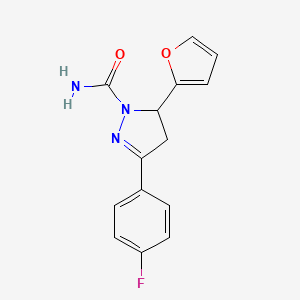

![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)
